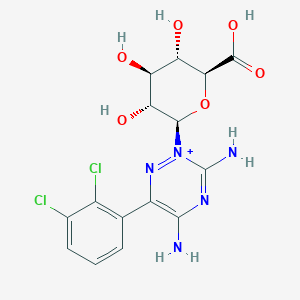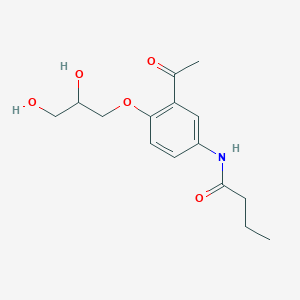
N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide
描述
“N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide” is a chemical compound with the molecular formula C15H21NO5 . It is also known by its CAS number 96480-91-0 . This compound contains a total of 42 bonds, including 21 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether .
Synthesis Analysis
The R-Enantiomer of the β-receptor antagonist N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl] butanamide with high enantioselectivity was synthesized from cheap starting materials and enantiopure chiral reagent through an efficient, convenient, and practical synthetic strategy . The synthesis involved a Friedel-Crafts reaction of the compound with acetyl chloride in the presence of a Lewis acid .Molecular Structure Analysis
The molecular structure of “N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide” is characterized by a molecular weight of 295.331 Da and a monoisotopic mass of 295.141968 Da . The structure contains a total of 42 bonds, including 21 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether .Chemical Reactions Analysis
The synthesis of “N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide” involves a Friedel-Crafts reaction with acetyl chloride in the presence of a Lewis acid .科学研究应用
Synthesis and Chemical Properties
Chiral Synthesis : An efficient chiral synthesis of a related β-receptor antagonist with high enantioselectivity, using enantiopure chiral reagents, was achieved. This process involved NMR and MS detection, with chiral HPLC analysis for enantiomeric excess determination (Wang & Tang, 2009).
Molecular Docking and Synthesis : Various N-(substituted-phenyl)butanamides were synthesized and evaluated as tyrosinase and melanin inhibitors, showing biological activity. These compounds were characterized using NMR, IR, and CHN analysis, with in vitro and in vivo assessment for depigmentation potential (Raza et al., 2019).
Coordination to Metals : A study described the synthesis of diazo functionalized oxime ligand N-phenyl-3-oxo-butanamide and its coordination with copper(II) and iron(III). The compounds were characterized by magnetic susceptibility and spectroscopic techniques (Güzel, Serindaǧ & Serin, 1997).
Antifungal Activities : N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides were tested for fungicidal activities against various fungi. The presence of electron withdrawing groups in these compounds influenced their antifungal efficacy (Lee, Kim, Cheong & Chung, 1999).
Biological and Pharmacological Research
Lipoxygenase Inhibition : New derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide were synthesized and evaluated as lipoxygenase inhibitors, displaying moderate activities (Aziz‐ur‐Rehman et al., 2016).
Biocatalytic Synthesis : A chemoenzymatic route was reported for synthesizing acebutolol, a β1 adrenergic receptor blocker, in enantiopure forms. This included enzymatic kinetic resolution and N-alkylation steps, offering a high yielding and environmentally friendly approach (Banoth, Thakur, Bhaumik & Banerjee, 2015).
Anticonvulsant Activity : New hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides were synthesized and evaluated as anticonvulsant agents, showing broad spectra of activity in preclinical seizure models (Kamiński, Rapacz, Filipek & Obniska, 2016).
属性
IUPAC Name |
N-[3-acetyl-4-(2,3-dihydroxypropoxy)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQWBNBPVIGMBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide | |
CAS RN |
96480-91-0 | |
| Record name | N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096480910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAC DES(ISOPROPYLAMINO) ACEBUTOLOL DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G502F05O2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



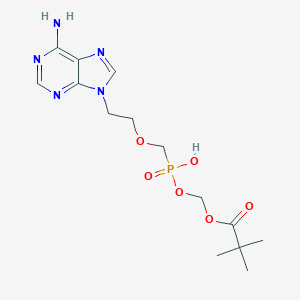
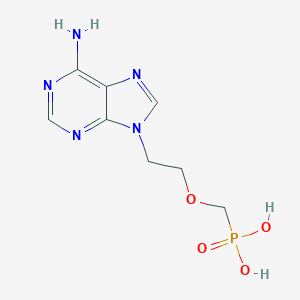
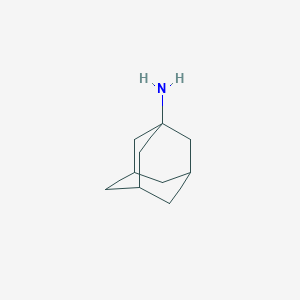
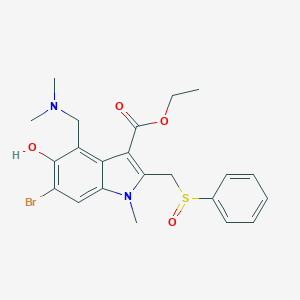
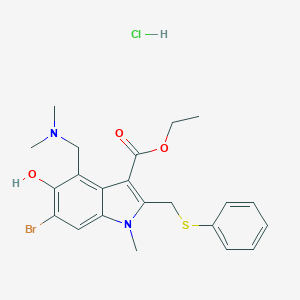
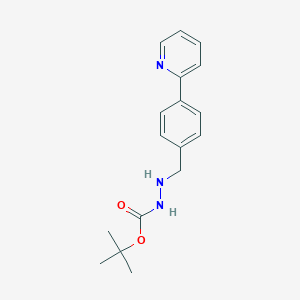
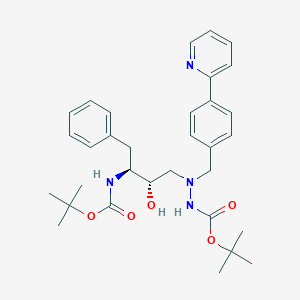
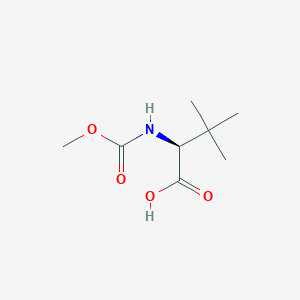
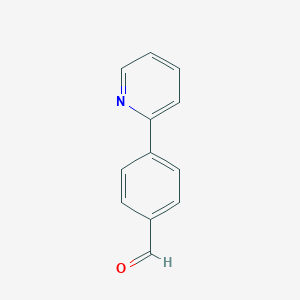
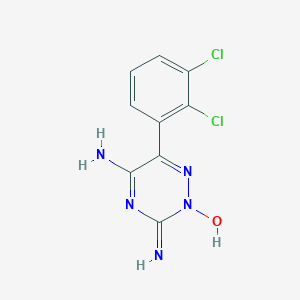
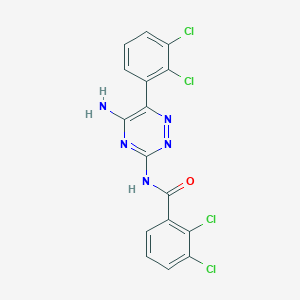
![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)
